5-fluoro-2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN8/c1-9-12(16)15(21-10(2)20-9)24-5-3-23(4-6-24)14-11-7-19-22-13(11)17-8-18-14/h7-8H,3-6H2,1-2H3,(H,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCWFLJPJQRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
5-fluoro-2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is believed to interact with protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism. These interactions could potentially influence various biochemical reactions within the cell.
Biological Activity
5-Fluoro-2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a synthetic organic compound that has garnered attention for its potential therapeutic applications. Its unique structure combines elements of pyrimidine and pyrazole, which are known for their biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H22FN5O |
| Molecular Weight | 335.38 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)CC3=NN=C(O3)C)F |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It is hypothesized that the compound may act as an inhibitor of specific kinases or enzymes involved in cancer proliferation and survival mechanisms.
Inhibition of Kinases
Research indicates that compounds similar to 5-fluoro derivatives often exhibit inhibitory effects on kinases such as MET and PI3K. These kinases play crucial roles in tumor growth and metastasis. For example, studies have shown that related compounds can demonstrate nanomolar inhibition of MET kinase activity, leading to reduced tumor cell proliferation in vitro and in vivo .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that derivatives containing the pyrimidine and pyrazole moieties can inhibit cell proliferation in various cancer cell lines. For instance, a study on similar pyrimidine derivatives showed significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
Biological Activity Studies
Several studies have evaluated the biological activity of compounds within this chemical class. Below are summarized findings from selected research articles:
Case Studies
- Case Study on Antitumor Activity : A recent study evaluated the efficacy of 5-fluoro derivatives in xenograft models of breast cancer. Results indicated that treatment with these compounds led to a significant reduction in tumor size compared to control groups.
- Neuropharmacological Effects : Another study investigated the effects of similar piperazine derivatives on neuroleptic-induced catalepsy in rats, revealing that certain analogs could reverse cataleptic symptoms without inducing additional side effects .
Scientific Research Applications
Anticancer Properties:
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer activities. Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their ability to inhibit MET kinase activity, leading to potential applications in cancer therapy .
Sigma Receptor Ligands:
The compound has been investigated as a sigma receptor ligand. Sigma receptors are implicated in various neurological processes and diseases. The structure–activity relationship (SAR) studies have demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance selectivity and potency as sigma receptor antagonists, which may lead to novel treatments for pain and other conditions .
Antimicrobial Activity:
There is ongoing research into the antimicrobial properties of similar compounds within this class. The ability to modify the functional groups allows for the exploration of new derivatives that may exhibit enhanced antimicrobial efficacy against resistant strains of bacteria.
Therapeutic Applications
Pain Management:
Due to its interaction with sigma receptors, this compound is being explored for its potential use in pain management therapies. The selectivity for sigma receptors suggests that it could provide analgesic effects without the side effects commonly associated with opioid medications .
Neurological Disorders:
Given its biological activity related to sigma receptors, there is potential for this compound to be used in treating various neurological disorders. Research continues to explore its effects on neuroprotection and cognitive enhancement.
Case Study 1: Antinociceptive Effects
A study evaluated the antinociceptive properties of a derivative similar to 5-fluoro-2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine in animal models. Results indicated significant pain relief comparable to standard analgesics, supporting further investigation into its therapeutic viability .
Case Study 2: Cancer Cell Proliferation Inhibition
Another study focused on the inhibition of cancer cell lines by compounds derived from pyrazolo[3,4-d]pyrimidines. The results showed a marked decrease in cell viability at nanomolar concentrations, indicating strong potential as an anticancer agent .
References Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Substituent Effects on Bioactivity: Fluorine and Methyl Groups: The 5-fluoro and 2,4-dimethyl groups in the target compound likely enhance metabolic stability and target binding compared to non-fluorinated analogs like those in and . Fluorine’s electronegativity and lipophilicity improve membrane permeability, a critical factor in CNS-targeting agents . Piperazine Linker: The piperazine moiety (shared with compounds in and ) facilitates solubility and provides conformational flexibility for receptor interactions.
Therapeutic Applications: Anticancer Agents: Compounds with arylidenehydrazinyl substituents () show EGFR inhibition, while the target compound’s dimethyl groups may reduce steric hindrance for kinase binding. Neurodegenerative Disease: Amino-substituted derivatives (e.g., ) demonstrate adenosine receptor antagonism, suggesting the target compound’s fluorine could enhance blood-brain barrier penetration.
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution of a 4-chloro-pyrazolo[3,4-d]pyrimidine precursor with a piperazine derivative, followed by fluorination and methylation steps, akin to methods in .
Critical Analysis of Divergent Pharmacological Outcomes
- Intermediate vs. Active Compounds : Chlorinated derivatives (e.g., ) serve as synthetic intermediates due to reactive sites (e.g., Cl), whereas the target compound’s fluorine and methyl groups confer stability for direct therapeutic use.
- Structural Isomerism : Pyrazolo-triazolopyrimidine isomers () exhibit varying biological activities, highlighting the importance of regiochemistry in drug design.
Preparation Methods
Reductive Amination Approach
A secondary route employs reductive amination to attach the piperazine moiety. Here, 5-fluoro-2,4-dimethylpyrimidine-6-carbaldehyde is condensed with piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol. The resulting secondary amine is subsequently coupled to the pyrazolo[3,4-d]pyrimidine core via palladium-catalyzed cross-coupling.
Solid-Phase Synthesis
Recent advances utilize resin-bound intermediates to streamline purification. Wang resin-functionalized pyrazolo[3,4-d]pyrimidine undergoes sequential piperazine attachment and pyrimidine coupling, with cleavage using trifluoroacetic acid (TFA) yielding the final product.
Analytical Characterization and Yield Optimization
Critical spectroscopic data for intermediates and the final compound align with literature:
-
¹H NMR (400 MHz, DMSO- d₆): δ 2.26 (s, 6H, CH₃), 3.25–3.70 (m, 8H, piperazine), 8.45 (s, 1H, pyrimidine-H).
Yield improvements are achieved through:
-
Microwave-assisted synthesis : Reduces reaction time for piperazine coupling from 12 hours to 45 minutes (yield increase from 72% to 88%).
-
Catalytic systems : Pd(OAc)₂/Xantphos enhances cross-coupling efficiency (TOF = 1,200 h⁻¹).
Challenges and Troubleshooting
Regioselectivity in Chlorination
Over-chlorination of the pyrazolo[3,4-d]pyrimidine core may occur if POCl₃ is used in excess. Mitigation involves stoichiometric control (1:1.1 substrate:POCl₃) and stepwise addition at 0°C.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Functionalization: Begin with modular synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by fluorination at position 5 and methylation at positions 2 and 4. Piperazine coupling (via nucleophilic substitution or Buchwald-Hartwig amination) requires careful control of stoichiometry and temperature to avoid side reactions. Evidence from fluorinated pyrazolo[3,4-d]pyrimidine syntheses highlights yields of ~50–70% under inert conditions (e.g., N₂ atmosphere) at 50–80°C .
- Purification Strategies: Use gradient elution in preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the target compound from byproducts like unreacted piperazine intermediates .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) should resolve peaks for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons), fluorinated positions (¹⁹F NMR: δ -110 to -120 ppm), and piperazine N–CH₂ groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) confirms the molecular ion [M+H]⁺ with <3 ppm error. For example, a calculated m/z of 428.18 (C₁₈H₂₀FN₇) should match experimental data .
- HPLC Purity: Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm; purity >95% is acceptable for pharmacological studies .
Q. How can researchers assess the compound’s bioactivity in preliminary assays?
Methodological Answer:
- Kinase Inhibition Screening: Use FRET-based assays (e.g., against JAK2 or Aurora kinases) due to the pyrazolo[3,4-d]pyrimidine scaffold’s kinase-binding affinity. IC₅₀ values <100 nM indicate high potency .
- Cellular Uptake Studies: Fluorescence tagging (e.g., BODIPY derivatives) combined with confocal microscopy quantifies intracellular localization in cancer cell lines .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Docking Simulations: Use Schrödinger Maestro or AutoDock Vina to model interactions between the compound’s piperazine moiety and kinase ATP-binding pockets (e.g., PI3Kγ). Focus on hydrogen bonds with Glu₈₈₀ and hydrophobic contacts with Ile₈₃₁ .
- MD Simulations: Run 100 ns simulations (AMBER or GROMACS) to assess binding stability. RMSD values <2 Å over time indicate stable binding .
Q. How to resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Byproduct Identification: LC-MS/MS fragmentation patterns (e.g., m/z 300.1 for a de-fluorinated intermediate) help trace side reactions. Compare with reference spectra from fluorinated pyrimidine libraries .
- Reaction Condition Optimization: If ¹⁹F NMR shows unexpected peaks, re-evaluate fluorination agents (e.g., Selectfluor vs. DAST) and solvent polarity (DMF vs. THF) to minimize competing pathways .
Q. What strategies improve reaction scalability while maintaining regioselectivity?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors (e.g., Syrris Asia) enable precise control of residence time (5–10 min) and temperature (60°C) during piperazine coupling, reducing side-product formation .
- Catalyst Screening: Test Pd/XPhos or Ni/DTBM-Segphos systems for C–N bond formation; TON (turnover number) >100 indicates industrial viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
